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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dibromo-4-nitrophenol is a valuable chemical intermediate in organic synthesis,
particularly in the development of pharmaceuticals and agrochemicals. This protocol details the
laboratory-scale synthesis of 2,6-dibromo-4-nitrophenol through the electrophilic nitration of
2,6-dibromophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-
director. With the ortho positions blocked by bromine atoms, the incoming electrophile (the
nitronium ion, NO2%) is directed exclusively to the para position, resulting in a highly
regioselective reaction and a high-purity product. The material obtained by this nitration method
has been found to melt without decomposition at 144-145°C.[1]

Reaction Scheme

The nitration is typically achieved using a mixture of nitric acid and a suitable solvent or acid
catalyst. The overall reaction is as follows:

Materials and Equipment

Materials:

e 2,6-Dibromophenol (CeHaBr20)
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e Glacial Acetic Acid (CH3COOH)

 Nitric Acid (HNOs, 70%)

e Deionized Water (H20)

o Ethanol (for recrystallization)

e Anhydrous Sodium Sulfate (Na2S0Oa4) or Magnesium Sulfate (MgSOa)

e Ice

Equipment:

Round-bottom flask (100 mL or 250 mL)
e Magnetic stirrer and stir bar

e Dropping funnel

* Ice bath

o Beaker (500 mL)

e Bichner funnel and vacuum flask

o Filter paper

e Glass rod

o Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
e Rotary evaporator (optional)

e Melting point apparatus

o Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol
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Safety Precautions: This procedure involves the use of strong and corrosive acids (nitric acid,

glacial acetic acid). All steps must be performed in a well-ventilated fume hood. Wear

appropriate PPE at all times.

Step 1: Preparation of the Reactant Solution

Place 5.0 g (approximately 0.02 mol) of 2,6-dibromophenol into a 100 mL round-bottom flask
equipped with a magnetic stir bar.

Add 20 mL of glacial acetic acid to the flask.

Stir the mixture at room temperature until the 2,6-dibromophenol is completely dissolved.

Once dissolved, place the flask in an ice bath and cool the solution to 0-5°C with continuous
stirring.

Step 2: Nitration Reaction

Prepare the nitrating agent by carefully adding 2.0 mL of 70% nitric acid to the dropping
funnel.

Add the nitric acid dropwise to the cooled solution of 2,6-dibromophenol over a period of 20-
30 minutes. Crucially, maintain the internal reaction temperature below 10°C to prevent over-
nitration and the formation of side products.

After the addition is complete, allow the reaction mixture to stir in the ice bath for an
additional 1 hour. The solution will typically turn a yellow or orange color.

Step 3: Product Isolation and Work-up

Pour the reaction mixture slowly and with vigorous stirring into a 500 mL beaker containing
approximately 100 g of crushed ice and 100 mL of cold deionized water.

A pale yellow solid precipitate of crude 2,6-dibromo-4-nitrophenol will form.

Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation.

Collect the crude product by vacuum filtration using a Buchner funnel.
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o Wash the filter cake thoroughly with several portions of cold deionized water (total of 100-
150 mL) to remove any residual acetic acid and nitric acid. Continue washing until the filtrate
is neutral (test with pH paper).

Step 4: Purification by Recrystallization

Transfer the crude solid product to a clean Erlenmeyer flask.

e Add a minimal amount of hot ethanol to dissolve the solid. Start with a small volume and add
more as needed to achieve dissolution at the boiling point of the solvent.

e Once dissolved, allow the solution to cool slowly to room temperature. Pale yellow crystals
will begin to form.

o To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has
reached room temperature.[2]

o Collect the purified crystals by vacuum filtration, washing them with a small amount of cold
ethanol.

e Dry the purified product in a vacuum oven at 40-60°C or in a desiccator over a drying agent
to a constant weight.[1]

Step 5: Characterization
o Determine the final mass and calculate the percentage vyield.

o Measure the melting point of the purified product. The expected melting point is 144-145°C.
[1]

o (Optional) Further characterize the product using techniques such as *H NMR, 3C NMR, and
IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis.
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Parameter Value Notes

Reactant

Name 2,6-Dibromophenol Starting Material

Molecular Weight 251.90 g/mol

Amount 5049

Moles ~0.02 mol

Reagents

Nitric Acid (70%) 2.0 mL Nitrating Agent

Glacial Acetic Acid 20 mL Solvent

Reaction Conditions

Temperature 0-10°C Critical for selectivity

Reaction Time 15 hours I.ncludes addition and stirring
time

Product

Name 2,6-Dibromo-4-nitrophenol Expected Product

Molecular Weight 296.90 g/mol

Theoretical Yield 580 Calculated based on starting

material

Appearance

Pale yellow crystalline solid

Expected Melting Point

144-145°C

[1]

Visualized Workflow

The following diagram outlines the complete experimental workflow for the nitration of 2,6-

dibromophenol.
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1. Dissolve 2,6-Dibromophenol
in Glacial Acetic Acid

'

2. Cool Solution to 0-5°C
in lce Bath

3. Add 70% Nitric Acid Dropwise
(Maintain T < 10°C)

4. Stir in lce Bath
for 1 Hour

5. Quench Reaction
in lce-Water

'

6. Collect Crude Product
by Vacuum Filtration

'

7. Wash Solid with
Cold Deionized Water

8. Purify by Recrystallization

from Hot Ethanol

9. Collect Purified Crystals
by Vacuum Filtration

'

10. Dry Final Product
Under Vacuum

!

Final Product:
2,6-Dibromo-4-nitrophenol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,6-dibromo-4-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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